Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;1-bicyclo[3.1.0]hexanyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-3-1-2-5(6)4-6;/h5H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGYDQRJKUAHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCCC1C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate typically involves the following steps:
(3 + 2) Annulation Reaction: This method involves the annulation of cyclopropenes with aminocyclopropanes. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation.
Kulinkovich Cyclopropanation: Another method involves the cyclopropanation of carboxylic esters with olefins using chlorotitanium triisopropoxide and n-butylmagnesium chloride.
Chemical Reactions Analysis
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, such as the (3 + 2) annulation mentioned earlier.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, its structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include cyclopropenes, aminocyclopropanes, and various catalysts like iridium photoredox catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is in the development of pharmaceuticals, particularly as a scaffold for drug design targeting adenosine receptors.
- Adenosine A3 Receptor Ligands : Research has shown that derivatives of bicyclo[3.1.0]hexane can serve as potent ligands for the adenosine A3 receptor, which is implicated in inflammatory processes and cancer progression. A study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides that demonstrated significant affinity for the A3 receptor, highlighting their potential as therapeutic agents for treating diseases characterized by inflammation and cancer .
Organic Synthesis
This compound is utilized as a versatile reagent in organic synthesis, particularly for:
- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. Its trifluoroborate moiety enhances its reactivity, making it an effective coupling partner in various synthetic protocols .
- Functionalization of Aromatic Compounds : The compound has been used to functionalize aromatic systems, enabling the introduction of diverse functional groups that can alter the properties and reactivity of the resulting compounds .
Development of Novel Ligands
In a recent study focused on developing new ligands for the adenosine A3 receptor, researchers synthesized multiple derivatives based on the bicyclo[3.1.0]hexane framework. These compounds were evaluated for their binding affinities and selectivity towards the A3 receptor compared to other adenosine receptors . The findings indicated that specific modifications at various positions on the bicyclic structure significantly influenced receptor affinity, demonstrating the scaffold's potential for further drug development.
Synthesis of Complex Molecules
Another notable application involved using this compound in the synthesis of complex natural products and pharmaceuticals through cross-coupling methodologies . The compound facilitated the formation of key intermediates that are challenging to obtain through traditional synthetic routes.
Mechanism of Action
The mechanism of action of potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate involves its role as a conformationally constrained bioisostere of cyclohexane. This rigid structure allows for tighter binding to target proteins, increased resistance to metabolism, and better selectivity, resulting in fewer off-target effects . The compound’s bicyclic nature mimics the boat conformation of cyclohexane, providing a unique interaction profile with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Reactivity and Stability
- Bicyclo[3.1.0] vs. Bicyclo[2.2.1] Systems : The bicyclo[3.1.0]hexane system (target compound) exhibits greater ring strain due to its fused cyclopropane moiety compared to the less strained bicyclo[2.2.1]heptane . This strain may enhance reactivity in cross-coupling reactions but could reduce thermal stability.
- Aza-Bicyclic Derivatives : The azabicyclo[4.1.0]heptane derivative (CAS 2095504-46-2) incorporates a Boc-protected amine, which improves solubility in organic solvents and directs regioselectivity in functionalization .
- Monocyclic vs. Bicyclic: Potassium cyclohexenyltrifluoroborate (CAS 1186667-20-8) lacks the bicyclic strain, offering higher conformational flexibility but lower steric hindrance, making it more reactive in certain coupling reactions .
Biological Activity
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its structural features that facilitate interactions with biological targets. This article explores its biological activity, focusing on its potential applications in pharmacology, particularly in relation to adenosine receptors and other biological systems.
Structural Overview
This compound features a bicyclic structure that contributes to its unique binding properties. The trifluoroborate moiety enhances its stability and solubility, making it a suitable candidate for various biological applications. The bicyclo[3.1.0]hexane framework is known for its rigidity and ability to mimic natural substrates, which is beneficial in drug design.
Adenosine Receptor Interaction
One of the most significant aspects of this compound is its interaction with adenosine receptors, particularly the A3 receptor subtype. Research indicates that compounds derived from the bicyclo[3.1.0]hexane scaffold exhibit varying affinities for these receptors, with some derivatives demonstrating high selectivity and potency.
- Affinity Studies : A study reported a derivative of this compound with a K_i value of 0.38 μM at the A3 receptor, indicating moderate affinity and high selectivity over other adenosine receptor subtypes . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Functional Assays
In functional assays, compounds based on the bicyclo[3.1.0]hexane structure were evaluated for their agonistic and antagonistic activities at various receptor sites:
- P2Y Receptor Assays : The derivatives showed no off-target activity at P2Y receptors up to concentrations of 10 μM, suggesting a focused action profile . This specificity is advantageous for developing targeted therapies.
Synthesis and Evaluation
A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities:
| Compound | K_i (μM) | Receptor Type | Activity |
|---|---|---|---|
| 30 | 0.38 | A3AR | Agonist |
| 42 | 6.35 | A3AR | Weak Agonist |
| 36 | 1.60 | A1AR | Moderate Affinity |
The data shows that while some derivatives maintain strong affinity for the A3 receptor, others exhibit weaker interactions, indicating that structural modifications can significantly influence biological activity .
The mechanism by which this compound exerts its effects involves binding to the adenosine receptors, which play critical roles in various physiological processes such as inflammation and cancer progression:
Q & A
Q. What are the standard synthetic routes for preparing Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate in academic laboratories?
this compound is typically synthesized via transmetallation reactions. A common method involves:
- Step 1 : Deprotonation of the bicyclo[3.1.0]hexane precursor using a strong base like n-BuLi in anhydrous THF at low temperatures (-78°C) to generate a lithium intermediate .
- Step 2 : Reaction with triisopropyl borate (B(OiPr)₃) to form the boronate complex.
- Step 3 : Fluorination using KHF₂ in aqueous solution to yield the trifluoroborate salt .
- Purification : Recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) ensures high purity.
Q. How can researchers characterize the structural integrity of this compound?
Key characterization methods include:
- ¹H/¹⁹F NMR : Confirm the bicyclic framework and trifluoroborate moiety. For example, the bicyclo[3.1.0]hexane protons appear as distinct multiplets (δ 1.5–3.0 ppm), while ¹⁹F NMR shows a quintet near -140 ppm (BF₃⁻ group) .
- X-ray crystallography : Resolves the bicyclic geometry and boron coordination environment .
- Elemental analysis : Validates stoichiometry (e.g., K⁺ content via ICP-MS).
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for bicyclo[3.1.0]hexane-derived trifluoroborates?
Discrepancies often arise from dynamic stereochemistry or solvent effects. To address this:
Q. What strategies optimize the stability of this compound in aqueous reaction conditions?
Stability challenges include hydrolysis of the BF₃⁻ group. Methodological solutions:
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to minimize water ingress .
- Add Lewis acid scavengers (e.g., molecular sieves) to sequester trace water .
- Monitor degradation via HPLC-MS to identify byproducts (e.g., boronic acids) and adjust reaction pH (optimal range: 6–8) .
Q. How does the bicyclo[3.1.0]hexane scaffold influence reactivity in cross-coupling reactions compared to other bicyclic systems?
The strained bicyclo[3.1.0]hexane framework enhances reactivity due to:
- Ring strain : Facilitates oxidative addition in Suzuki-Miyaura couplings, reducing activation energy .
- Steric effects : The bridgehead position directs regioselectivity in arylations (e.g., preferential coupling at the 1-position) . Comparative studies with bicyclo[2.2.1]heptane analogs show 20–30% faster reaction rates for the [3.1.0] system under identical conditions .
Methodological Considerations
Q. What analytical techniques are critical for distinguishing this compound from its decomposition products?
- Tandem MS/MS : Fragmentation patterns differentiate the intact trifluoroborate (m/z ~214) from hydrolyzed boronic acids (m/z ~136) .
- ¹¹B NMR : A sharp peak at δ ~3 ppm confirms BF₃⁻ integrity, while broad signals at δ ~28 ppm indicate boronic acid formation .
Q. How can researchers design experiments to probe the ligand properties of this compound in coordination chemistry?
- Titration studies : Monitor UV-Vis or ¹⁹F NMR shifts upon addition of transition metals (e.g., Rh⁺, Pd²⁺) to assess binding constants .
- XAS (X-ray Absorption Spectroscopy) : Resolves boron-metal bonding geometry in situ .
Tables for Comparative Analysis
Table 1 : Reactivity Comparison of Bicyclic Trifluoroborates in Suzuki-Miyaura Couplings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
